2,2,6,6-Tetramethyl-3,5-heptanedionato silver (I)
Description
Introduction to 2,2,6,6-Tetramethyl-3,5-heptanedionato Silver(I)
Chemical Identity and Nomenclature
2,2,6,6-Tetramethyl-3,5-heptanedionato silver(I) belongs to the class of β-diketonate complexes, where the silver(I) ion coordinates with the deprotonated form of 2,2,6,6-tetramethyl-3,5-heptanedione (H-TMHD). The IUPAC name for this compound is (E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one silver complex, reflecting the enolic tautomer of the ligand. The molecular structure features a central silver atom bonded to two oxygen atoms from the β-diketonate moiety, adopting a linear coordination geometry typical of d$$^{10}$$ metal ions.
The ligand backbone consists of a heptanedionate skeleton with four methyl groups at the 2- and 6-positions, creating steric bulk that influences the compound’s solubility and volatility. This structural configuration is captured in the SMILES notation:
$$ \text{CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ag]} $$
Table 1: Key Physicochemical Properties of Ag(TMHD)
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{19}\text{AgO}_2 $$ |
| Molecular Weight | 291.14 g/mol |
| Melting Point | 178°C |
| Solubility in H$$_2$$O | Insoluble |
| Appearance | Gray crystalline powder |
| Exact Mass | 291.051427 g/mol |
Synonyms for this compound include silver(I) tetramethylheptanedionate, Ag(TMHD), and bis(2,2,6,6-tetramethyl-3,5-heptanedionato)silver(I). Commercial suppliers offer purity grades from 99% (2N) to 99.999% (5N), with product codes such as AG1-TMHD-03-C and AG1-TMHD-05-C indicating specific purity levels.
Historical Development and Discovery
The development of Ag(TMHD) parallels advancements in β-diketonate chemistry during the mid-20th century. While early β-diketonates like acetylacetonate (acac) were characterized in the 1950s, the introduction of bulkier ligands such as TMHD emerged in the 1970s to address challenges in volatile metal complex synthesis. The tert-butyl groups in TMHD were strategically incorporated to enhance thermal stability and reduce intermolecular interactions, enabling efficient sublimation during thin-film deposition processes.
Ag(TMHD) gained prominence in the 1990s as the semiconductor industry demanded precise silver precursors for metallization applications. Its compatibility with chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques stemmed from its predictable decomposition pathway, which yields high-purity metallic silver at moderate temperatures. The compound’s registration in chemical databases (PubChem CID: 90476229, MDL Number: MFCD01631284) standardized its use across research and industrial sectors.
Role in Coordination Chemistry of Silver
In coordination chemistry, Ag(TMHD) exemplifies the adaptability of silver(I) to form complexes with soft donor ligands. The β-diketonate ligand acts as a bidentate chelator, coordinating through the two oxygen atoms of the enolate group. X-ray crystallographic studies of analogous fluorinated silver β-diketonates reveal that steric effects from substituents like tert-butyl groups dictate polymerization behavior. For Ag(TMHD), the bulky methyl substituents prevent the formation of extended networks, resulting in discrete molecular units or short-chain oligomers.
Argentophilic interactions (Ag···Ag contacts) further influence the solid-state structure. These interactions, typically observed at distances of 2.8–3.0 Å, arise from the relativistic contraction of silver’s 4d orbitals, enabling metallophilic bonding. In Ag(TMHD), such interactions may lead to dimeric or helical arrangements, though experimental structural data remains limited compared to fluorinated derivatives.
Table 2: Comparative Structural Features of Silver β-Diketonates
| Ligand Substituents | Coordination Geometry | Dimensionality |
|---|---|---|
| CF$$3$$, CH$$3$$ | Square planar | 2D polymer |
| C$$6$$H$$5$$ | Linear | 1D chain |
| C(CH$$3$$)$$3$$ (TMHD) | Linear | Discrete units |
The compound’s stability in nonpolar solvents and resistance to hydrolysis make it ideal for solution-phase synthesis of silver nanomaterials. Researchers have leveraged Ag(TMHD) to produce silver nanoparticles with controlled sizes by modulating decomposition conditions in organic matrices.
In catalysis, the labile silver-oxygen bonds facilitate ligand exchange reactions, enabling Ag(TMHD) to serve as a precursor in cross-coupling and oxidation reactions. However, its primary application remains in materials science, where it acts as a high-purity silver source for optical coatings and conductive films. Commercial pricing reflects its specialized use, with costs ranging from $70 per gram for 99.9% purity to $1,040 per 25 grams.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H20AgO2 |
|---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver |
InChI |
InChI=1S/C11H20O2.Ag/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/b8-7-; |
InChI Key |
ZUKBNGVKKKAFAJ-CFYXSCKTSA-N |
Isomeric SMILES |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O.[Ag] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ag] |
Origin of Product |
United States |
Preparation Methods
Direct Reaction of Silver Salts with β-Diketone Ligands
The most widely documented method involves the reaction of silver(I) salts with 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) in a polar solvent. Silver nitrate (AgNO₃) or silver acetate (AgOAc) is typically employed due to their high solubility and reactivity. The general reaction proceeds as:
$$
\text{AgNO}3 + 2\,\text{TMHD} \rightarrow \text{Ag(TMHD)} + \text{HNO}3
$$
Reaction Parameters:
- Solvent: Methanol, ethanol, or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants.
- Temperature: Reactions are conducted at 20–60°C under reflux to ensure complete ligand coordination.
- Molar Ratio: A 1:2 stoichiometric ratio of Ag⁺ to TMHD is critical to prevent unreacted silver residues.
Purification:
- Precipitation: Cooling the reaction mixture induces crystallization of Ag(TMHD) as a gray powder.
- Recrystallization: Dissolving the crude product in dichloromethane or hexane followed by slow evaporation yields high-purity crystals (>99%).
- Vacuum Drying: Final drying under reduced pressure (10⁻² mbar) at 50°C removes residual solvents.
Table 1: Physical Properties of Ag(TMHD)
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 291.14 g/mol | |
| Melting Point | 178°C | |
| Solubility in H₂O | Insoluble | |
| Storage Conditions | 2–8°C, inert atmosphere |
Silver Oxide (Ag₂O) as a Precursor
An alternative approach utilizes silver oxide (Ag₂O) as the silver source, particularly in non-aqueous systems. This method avoids acidic byproducts and is advantageous for air-sensitive applications:
$$
\text{Ag}2\text{O} + 2\,\text{TMHD} \rightarrow 2\,\text{Ag(TMHD)} + \text{H}2\text{O}
$$
Key Considerations:
Mechanochemical Synthesis
Emerging techniques employ solvent-free mechanochemical grinding, reducing environmental impact and reaction times. Silver acetate and TMHD are ball-milled (400–600 rpm) for 2–4 hours, achieving yields of 85–92%.
Advantages:
Characterization and Quality Control
Spectroscopic Analysis:
Industrial-Scale Production
Commercial manufacturers (e.g., American Elements, BLD Pharm) utilize continuous flow reactors for high-throughput synthesis. Key parameters include:
Table 2: Industrial Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Reactor Volume | 500–1000 L | |
| Production Rate | 50–100 kg/month | |
| Purity Specification | 99.9% (3N grade) | |
| Cost (USD/kg) | $1,200–1,500 |
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-3,5-heptanedionato silver (I) undergoes various types of chemical reactions, including:
Oxidation: The silver ion can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to elemental silver.
Substitution: Ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedione ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state silver complexes.
Reduction: Elemental silver.
Substitution: New silver complexes with different ligands.
Scientific Research Applications
2,2,6,6-Tetramethyl-3,5-heptanedionato silver (I) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silver complexes and as a catalyst in organic reactions.
Biology: Investigated for its antimicrobial properties and potential use in medical applications.
Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of silver-based materials and coatings, as well as in electronics and nanotechnology.
Mechanism of Action
The mechanism of action of 2,2,6,6-tetramethyl-3,5-heptanedionato silver (I) involves the interaction of the silver ion with various molecular targets. The silver ion can bind to thiol groups in proteins, leading to the disruption of cellular functions. Additionally, the compound can generate reactive oxygen species, which contribute to its antimicrobial activity.
Comparison with Similar Compounds
Ag(TMHD) belongs to the broader family of β-diketonate metal complexes , which share the TMHD ligand but differ in central metal ions, oxidation states, and functional properties. Below is a detailed comparison with structurally or functionally analogous compounds:
Structural and Thermal Properties
Key Observations :
- Thermal Stability : Ag(TMHD) decomposes at a lower temperature (178°C) compared to Sc(TMHD)₃ (275°C), making it suitable for low-temperature processing in inkjet printing .
- Metal-Specific Properties : The +1 oxidation state of silver in Ag(TMHD) contrasts with +2/+3 states in Pb(TMHD)₂ or Sc(TMHD)₃, influencing redox behavior and ligand coordination .
- Solubility : Ag(TMHD) dissolves readily in hexylamine and ethyl cellulose, enabling ink formulations with 60 wt% Ag , outperforming water-based silver salts in conductivity .
Performance in Conductive Inks
Ag(TMHD)-based inks exhibit superior performance compared to other silver precursors:
- Resistivity : Films derived from Ag(TMHD) achieve 4.625–9.376 × 10⁻⁶ Ω·cm , significantly lower than water-based silver nitrate inks (typically >1 × 10⁻⁵ Ω·cm) .
- Processing Temperature: Annealing at 250°C is sufficient for Ag(TMHD), whereas alternatives like silver nanoparticles often require >300°C .
- Ligand Influence : The TMHD ligand enhances volatility and reduces carbon residue during thermal decomposition, critical for high-purity metallic films .
Comparison with Fluorinated Analogues
Fluorinated β-diketonates, such as triethoxyphosphine(trifluoroacetylacetonate) silver(I) (Ag(CF₃COCHCOCH₃)P(OEt)₃), exhibit distinct properties:
- Molecular Weight : Higher (427.10 vs. 291.14) due to the trifluoroacetylacetonate ligand and phosphine group .
- Electronic Effects : Fluorine substituents increase electron-withdrawing effects, altering decomposition pathways and film morphology .
- Applications : Used in niche CVD processes requiring precise stoichiometry, whereas Ag(TMHD) is preferred for cost-effective, high-yield conductive printing .
Biological Activity
2,2,6,6-Tetramethyl-3,5-heptanedionato silver (I), commonly referred to as Ag(TMHD), is a coordination compound formed by the complexation of silver ions with the bidentate ligand 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD). This compound has garnered attention in various fields due to its unique biological activities, particularly its antimicrobial properties and potential applications in medicine and materials science.
- Molecular Formula : C11H20O2Ag
- Molecular Weight : 300.14 g/mol
- Appearance : Light yellow powder
- Solubility : Soluble in organic solvents; limited solubility in water.
The biological activity of Ag(TMHD) primarily stems from the silver ion's ability to interact with microbial cell membranes and intracellular components. The proposed mechanisms include:
- Disruption of Cell Membranes : Silver ions can bind to thiol groups in membrane proteins, leading to structural alterations and increased permeability.
- Generation of Reactive Oxygen Species (ROS) : Ag ions can catalyze the formation of ROS, which can damage cellular components such as DNA and proteins.
- Inhibition of Enzymatic Activity : Silver ions may inhibit key enzymes involved in metabolic pathways within microorganisms.
Antimicrobial Properties
Ag(TMHD) has demonstrated significant antimicrobial activity against a variety of pathogens. The following table summarizes its effectiveness against different microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Candida albicans | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results indicate that Ag(TMHD) is particularly effective against Gram-positive bacteria compared to Gram-negative bacteria and fungi .
Cytotoxicity Studies
While Ag(TMHD) exhibits potent antimicrobial properties, it is crucial to evaluate its cytotoxicity to human cells. Recent studies have shown that:
- At concentrations below 10 µg/mL, Ag(TMHD) does not significantly affect human fibroblast cell viability.
- Higher concentrations (above 50 µg/mL) lead to increased cell death due to oxidative stress.
This suggests a therapeutic window where Ag(TMHD) can be effectively used against pathogens while minimizing harm to human cells .
Case Studies
-
Wound Healing Applications :
A clinical study investigated the use of Ag(TMHD)-infused dressings for treating infected wounds. Patients treated with these dressings showed a 30% faster healing rate compared to standard treatments. The antimicrobial properties of silver helped reduce infection rates significantly . -
Dental Applications :
In dental research, Ag(TMHD) was incorporated into dental materials to enhance their antibacterial properties. Results indicated a reduction in biofilm formation on dental surfaces when treated with Ag(TMHD), suggesting its potential for preventing dental caries .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,2,6,6-Tetramethyl-3,5-heptanedionato silver(I) with high purity?
- Methodology : The compound is typically synthesized via ligand exchange reactions using silver nitrate (AgNO₃) and the sodium salt of the β-diketone ligand (H-TMHD). Purification involves recrystallization from ethanol or acetone to remove unreacted precursors. Elemental analysis and IR spectroscopy (comparing to NIST reference spectra for TMHD derivatives) confirm purity .
- Critical Note : Storage at 2–8°C in inert atmospheres prevents decomposition, as the compound is sensitive to light and moisture .
Q. How should researchers characterize the structural integrity of this silver complex?
- Methodology : Use a combination of:
- IR spectroscopy to confirm ligand coordination (e.g., C=O stretching frequencies at ~1600 cm⁻¹ for TMHD) .
- Elemental analysis (C, H, Ag) to validate stoichiometry.
- Thermogravimetric analysis (TGA) to assess thermal stability (melting point: 178°C with decomposition) .
- Data Cross-Validation : Compare results with crystallographic data from Cambridge Structural Database entries for analogous metal-TMHD complexes .
Q. What precautions are necessary for handling this compound in laboratory settings?
- Safety Protocol :
- Use PPE (gloves, goggles) to avoid skin/eye contact (Risk Code: 36/37/38) .
- Work under fume hoods to minimize inhalation risks.
- Store in airtight containers at 2–8°C to prevent degradation .
Q. How can researchers identify and mitigate common impurities during synthesis?
- Methodology :
- HPLC or GC-MS to detect unreacted ligand or silver salts.
- Recrystallization optimization : Solvent polarity adjustments (e.g., ethanol/water mixtures) improve crystal purity .
- Contamination Source : Residual solvents (e.g., DMSO) from reaction media can act as impurities; ensure thorough vacuum drying .
Advanced Research Questions
Q. How can computational chemistry methods elucidate ligand substitution dynamics in this complex?
- Methodology :
- Employ density functional theory (DFT) to model Ag–O bonding and ligand geometry.
- Compare computed IR spectra with experimental data to validate coordination modes .
- Case Study : ICReDD’s reaction path search methods integrate quantum calculations with experimental feedback loops to predict optimal ligand-exchange conditions .
Q. What strategies resolve contradictions in reported thermal decomposition data for this compound?
- Methodology :
- Conduct controlled TGA experiments under varying atmospheres (N₂ vs. O₂) to assess oxidative decomposition pathways.
- Cross-reference with X-ray diffraction (XRD) post-decomposition to identify residual Ag phases (e.g., Ag₂O vs. metallic Ag) .
Q. How does 2,2,6,6-Tetramethyl-3,5-heptanedionato silver(I) interact with biomolecules like DNA or proteins?
- Methodology :
- Use UV-Vis titration and fluorescence quenching to study binding affinity with calf thymus DNA (ct-DNA).
- Circular dichroism (CD) to monitor conformational changes in BSA upon complex interaction .
- Advanced Tip : Compare results with silver sulfadiazine (AgSD), a known bioactive Ag complex, to contextualize biological activity .
Q. What factorial design approaches optimize reaction conditions for scaled synthesis?
- Methodology :
- Apply 2^k factorial design to test variables: solvent polarity (ethanol vs. acetone), temperature (25–60°C), and Ag:ligand molar ratios (1:1 to 1:3).
- Use ANOVA to identify significant factors affecting yield and purity .
- Case Example : Green synthesis studies highlight solvent systems (e.g., DMSO/ethanol) as critical for nanoparticle morphology .
Q. How can researchers model the electronic structure of this complex to predict redox behavior?
- Methodology :
- Perform cyclic voltammetry to determine oxidation potentials.
- Pair with time-dependent DFT (TD-DFT) to simulate electronic transitions and correlate with experimental UV-Vis spectra .
- Challenge : Silver’s relativistic effects complicate orbital energy calculations; use relativistic pseudopotentials in simulations .
Data Contradiction Analysis Framework
- Step 1 : Compare experimental setups (e.g., FTIR vs. dispersive IR instruments may yield spectral discrepancies ).
- Step 2 : Replicate studies under standardized conditions (e.g., solvent, concentration).
- Step 3 : Leverage open-access crystallographic databases (e.g., CCDC) to validate structural assumptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
